molecular formula C7H18Br2N2 B8234496 N-(2-bromoethyl)-N',N'-dimethylpropane-1,3-diamine;hydrobromide

N-(2-bromoethyl)-N',N'-dimethylpropane-1,3-diamine;hydrobromide

Cat. No.: B8234496
M. Wt: 290.04 g/mol
InChI Key: BPVRPUBOKYEKJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromoethyl)-N’,N’-dimethylpropane-1,3-diamine;hydrobromide is a chemical compound that belongs to the class of organic compounds known as alkylamines. This compound is characterized by the presence of a bromoethyl group attached to a dimethylpropane-1,3-diamine backbone, with a hydrobromide salt form. It is commonly used in various chemical reactions and has applications in different fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromoethyl)-N’,N’-dimethylpropane-1,3-diamine;hydrobromide typically involves the alkylation of N,N-dimethylpropane-1,3-diamine with 2-bromoethanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The crude product is then purified by recrystallization from an appropriate solvent to obtain the hydrobromide salt form.

Industrial Production Methods

In an industrial setting, the production of N-(2-bromoethyl)-N’,N’-dimethylpropane-1,3-diamine;hydrobromide can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. The final product is typically obtained through crystallization and drying processes to ensure high purity and stability.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromoethyl)-N’,N’-dimethylpropane-1,3-diamine;hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include azido, thiocyanato, or alkoxy derivatives.

    Oxidation Reactions: Products include N-oxides or other oxidized forms.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

N-(2-bromoethyl)-N’,N’-dimethylpropane-1,3-diamine;hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in the development of pharmaceutical agents, particularly in cancer research.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-bromoethyl)-N’,N’-dimethylpropane-1,3-diamine;hydrobromide involves the interaction of the bromoethyl group with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds with proteins, enzymes, or DNA, thereby modifying their function. The compound may also act as an alkylating agent, introducing alkyl groups into target molecules and disrupting their normal activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloroethyl)-N’,N’-dimethylpropane-1,3-diamine;hydrochloride
  • N-(2-iodoethyl)-N’,N’-dimethylpropane-1,3-diamine;hydroiodide
  • N-(2-fluoroethyl)-N’,N’-dimethylpropane-1,3-diamine;hydrofluoride

Uniqueness

N-(2-bromoethyl)-N’,N’-dimethylpropane-1,3-diamine;hydrobromide is unique due to the presence of the bromoethyl group, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromo group is more reactive in nucleophilic substitution reactions, making this compound particularly useful in synthetic chemistry for introducing various functional groups into organic molecules.

Properties

IUPAC Name

N-(2-bromoethyl)-N',N'-dimethylpropane-1,3-diamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17BrN2.BrH/c1-10(2)7-3-5-9-6-4-8;/h9H,3-7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVRPUBOKYEKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNCCBr.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Br2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.